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Compound of Interest

Compound Name: Thalibealine

Cat. No.: B14749174

For Immediate Release

PITTSBURGH, PA — Researchers have elucidated the intricate chemical structure of
Thalibealine, a novel dimeric alkaloid isolated from the roots of the medicinal plant Thalictrum
wangii. This in-depth guide provides a comprehensive overview of its chemical identity,
spectroscopic data, isolation protocols, and an exploration of its potential biological significance
for an audience of researchers, scientists, and drug development professionals.

Thalibealine is distinguished as a tetrahydroprotoberberine-aporphine dimeric alkaloid, a
unique structural class that links two distinct isoquinoline alkaloid units.[1][2] Its discovery has
opened new avenues for exploring the chemical diversity and therapeutic potential of natural
products.

Chemical Structure and Properties

Thalibealine, with the chemical formula C40H44N20s and a molecular weight of 680.79 g/mol ,
possesses a complex three-dimensional arrangement. The structure, determined through
extensive spectroscopic analysis, reveals a linkage between a tetrahydroprotoberberine moiety
and an aporphine moiety.

Systematic Name: (7a'R,13a'S)-2',3',10',11'-tetramethoxy-7'-methyl-6',7',7a',8',13',13a'-
hexahydro-5'H-dibenzolg,i]pyrrolo[2,1-b]quinolizin-9'-yloxy-1,2,9,10-tetramethoxy-6-methyl-
5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline
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Chemical Formula: CaoHaaN20s
Molecular Weight: 680.79 g/mol

Below is a two-dimensional representation of the chemical structure of (-)-Thalibealine.

Figure 1. Chemical Structure of (-)-Thalibealine.

Spectroscopic Data

The structural elucidation of Thalibealine was heavily reliant on one- and two-dimensional
Nuclear Magnetic Resonance (NMR) spectroscopy, in conjunction with mass spectrometry. The
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1H and 3C NMR chemical shifts are pivotal for the definitive assignment of its complex
structure.
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Position

13C Chemical Shift (8)

'H Chemical Shift (6, mult.,
Jin Hz)

Aporphine Moiety

1 145.2 6.55 (5)

2 151.8 -

3 111.3 6.75 (s)

3a 126.8 -

4 29.3 2.55 (m), 3.05 (m)
5 52.8 2.70 (m), 3.20 (m)
6 - -

6a 62.5 3.10 (m)

7 36.8 2.80 (m)

8 144.1 -

9 148.5 -

10 149.0 -

11 112.5 8.05 (s)

1lla 122.1 -

11b 129.5 -

N-CHs 435 2.52 (s)

1-OCHs 55.9 3.65 (s)

2-OCHs 56.1 3.88 (s)

9-OCHs 61.8 3.92 (s)

10-OCHs 60.9 3.95 (s)

Tetrahydroprotoberberine

Moiety

© 2025 BenchChem. All rights reserved.

4/11

Tech Support


https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14749174?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH@ Foundational & Exploratory

Check Availability & Pricing

1 108.9 6.62 (s)
2 147.8 ;

3 147.9 ;

4 111.5 6.70 (s)

4a’ 127.5 ;

5 38.9 2.65 (m), 3.15 (m)
6 51.5 2.85 (m), 3.40 (m)
7a’ 60.1 4.20 (d, 15.5)

8 29.1 2.75 (m), 3.30 (m)
o 145.8 ;

10' 148.2 ;

11 148.8 -

12' 110.1 6.58 (s)

12a' 125.4 -

13' 36.5 2.60 (m), 3.10 (m)
13a’ 59.8 3.60 (d, 15.5)
N'-CHs 47.8 2.58 (s)

2"-OCHs 56.0 3.85 (s)

3'-OCHs 56.2 3.90 (s)

10'-OCHs 61.5 3.98 (s)

11'-OCHs 60.8 4.01 (s)

Note: The chemical shift
assignments are based on the
data reported in the primary
literature and may be subject

to minor variations depending
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on the solvent and

experimental conditions.

Experimental Protocols
Isolation and Purification of Thalibealine

The following protocol outlines the methodology for the extraction and purification of
Thalibealine from the roots of Thalictrum wangii.
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Isolation and Purification Workflow for Thalibealine.
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Spectroscopic Analysis

The structure of the purified Thalibealine was determined using a combination of the following

spectroscopic technigues:

e Mass Spectrometry (MS): High-resolution mass spectrometry was used to determine the
exact molecular weight and elemental composition.

e IHNMR, 13C NMR, DEPT, COSY, HMQC, and HMBC: These NMR experiments were
conducted to establish the connectivity of protons and carbons within the molecule, leading
to the complete assignment of the chemical structure.

Biological Activity and Signaling Pathways

While specific studies on the biological activity of Thalibealine are limited, related
tetrahydroprotoberberine-aporphine dimeric alkaloids have demonstrated notable cytotoxic
effects against various cancer cell lines.[3] This suggests that Thalibealine may also possess
antiproliferative properties. The potential mechanism of action for this class of compounds
could involve the inhibition of key enzymes or interference with signaling pathways crucial for
cancer cell survival and proliferation.

Given the cytotoxic potential of related compounds, a plausible, though currently hypothetical,
signaling pathway that could be affected by Thalibealine is the PI3K/Akt pathway, which is
frequently dysregulated in cancer.
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Hypothetical PI3K/Akt Signaling Pathway Inhibition.

Further research is imperative to elucidate the specific biological targets and mechanisms of
action of Thalibealine, which will be crucial for evaluating its potential as a lead compound in
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drug discovery. The information presented in this guide serves as a foundational resource for
scientists and researchers dedicated to advancing the field of natural product chemistry and
pharmacology.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [The Chemical Architecture of Thalibealine: A Dimeric
Alkaloid from Thalictrum wangii]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b14749174#what-is-the-chemical-structure-of-
thalibealine]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem Contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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